3-(2-pyridyl)-6-(tetrahydro-2-furanylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
Beschreibung
This compound features a fused isothiazolo[4,5-d]pyrimidine-dione core with a 2-pyridyl substituent at position 3 and a tetrahydrofuranmethyl group at position 4. Its structure combines sulfur (isothiazole) and oxygen (tetrahydrofuran) heteroatoms, distinguishing it from related pyrimidine-based heterocycles. The tetrahydrofuranmethyl group may enhance solubility compared to bulkier aromatic substituents in structurally similar molecules .
Eigenschaften
IUPAC Name |
6-(oxolan-2-ylmethyl)-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c20-14-13-12(11(18-23-13)10-5-1-2-6-16-10)17-15(21)19(14)8-9-4-3-7-22-9/h1-2,5-6,9H,3-4,7-8H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODKOUCUHBZFRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-(2-pyridyl)-6-(tetrahydro-2-furanylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article focuses on its biological properties, including anti-inflammatory, anti-tumor, and antimicrobial effects, supported by recent studies and findings.
Chemical Structure
The compound has the following chemical structure:
- Molecular Formula : C15H14N4O3S
- CAS Number : 49666800
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds with similar isothiazolo[4,5-d]pyrimidine scaffolds. For instance, derivatives of thieno[2,3-d]pyrimidine have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The compound's mechanism involves the inhibition of NF-κB and MAPK signaling pathways in macrophages, suggesting a robust therapeutic potential in treating inflammatory diseases .
Key Findings :
- Compounds exhibiting structural similarities showed comparable anti-inflammatory activity to established drugs like Indomethacin.
- Structure-activity relationship (SAR) studies indicated that specific substitutions enhance biological activity.
Antitumor Activity
The antitumor effects of the compound were evaluated against various cancer cell lines. In vitro assays demonstrated significant cytotoxicity against cell lines such as NCI-H1975 and A549. The compound's ability to inhibit EGFR tyrosine kinase activity was particularly noted, with IC50 values indicating effective inhibition at low concentrations .
Table 1: Inhibition of Cancer Cell Lines
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| NCI-H1975 | 0.1 | Significant inhibition of cell proliferation |
| A549 | 0.05 | High sensitivity to treatment |
| NCI-H460 | 0.08 | Moderate sensitivity |
Antimicrobial Activity
The compound also exhibited antimicrobial properties against a range of bacterial strains. Studies indicated that it could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. This suggests its potential utility in developing new antimicrobial agents .
Case Studies
- Inflammatory Response in Macrophages : A study involving macrophage cell lines demonstrated that treatment with the compound significantly reduced the secretion of inflammatory mediators.
- Cancer Cell Proliferation : In a comparative analysis with existing chemotherapeutics, the compound showed enhanced efficacy in reducing tumor cell viability in vitro.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
One of the prominent applications of this compound is its potential as an antiviral agent. Research has indicated that derivatives of isothiazolo[4,5-d]pyrimidines can inhibit the activity of ribonuclease H (RNase H), an important target for HIV therapy. In vitro studies have shown that certain derivatives exhibit low micromolar inhibitory activity against RNase H, with IC50 values around 2.98 μM, suggesting that these compounds could serve as scaffolds for developing new antiviral medications .
Anticancer Properties
Isothiazolo[4,5-d]pyrimidine derivatives have also been investigated for their anticancer properties. The structural features of these compounds allow them to interact with various biological targets involved in cancer progression. For instance, studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents .
Structure-Activity Relationship Studies
The compound's structure allows for extensive structure-activity relationship (SAR) studies. By modifying various functional groups on the isothiazolo[4,5-d]pyrimidine core, researchers can optimize the efficacy and selectivity of these compounds against specific biological targets. For example, modifications at the 2-position of the pyridine ring have been shown to enhance binding affinity and biological activity .
Molecular Docking and Dynamics Simulations
Molecular docking studies have provided insights into how 3-(2-pyridyl)-6-(tetrahydro-2-furanylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione interacts with target proteins. These studies reveal critical interactions between the compound and active sites of enzymes like RNase H, aiding in the design of more potent inhibitors . Furthermore, molecular dynamics simulations help assess the stability of these interactions over time.
Potential for Development into Therapeutics
Given its promising biological activities, there is significant potential for this compound to be developed into therapeutic agents for treating viral infections and cancers. Continued research focusing on optimizing its pharmacokinetic properties and reducing toxicity will be essential for advancing this compound into clinical trials .
Summary Table of Applications
| Application | Description | Research Findings |
|---|---|---|
| Antiviral Activity | Inhibition of RNase H for HIV therapy | IC50 = 2.98 μM |
| Anticancer Properties | Induction of apoptosis in cancer cell lines | Active against various cancer types |
| Structure-Activity Studies | Optimization through modification of functional groups | Enhanced binding affinity observed |
| Molecular Docking | Insights into interactions with target proteins | Critical binding interactions identified |
| Therapeutic Development | Potential for clinical use in antiviral and anticancer therapies | Ongoing optimization needed |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key differences in core structures, substituents, synthesis, and bioactivity among the target compound and analogous heterocycles:
Key Observations
Core Heteroatoms and Reactivity :
- The isothiazolo[4,5-d]pyrimidine-dione core contains sulfur, which may confer distinct electronic properties compared to triazolo (N-rich) or thiazolo (S-containing) analogs. For example, thionation of triazolo-pyrimidines using Lawesson’s reagent or P₄S₁₀ alters bioactivity, suggesting sulfur’s role in target binding .
- The tetrahydrofuranmethyl group in the target compound likely improves hydrophilicity versus phenyl or thiophene substituents in analogs .
Synthetic Approaches: Triazolo-pyrimidines (e.g., 3a-o) are synthesized via oxidative cyclization of arylazo precursors with CuSO₄, a method adaptable to introduce diverse aryl groups . Thiazolo-pyridines () employ [3+3] cyclocondensation, highlighting the versatility of iminothiazolidone intermediates .
Biological Activity: Triazolo-pyrimidines exhibit antiviral and antitumor activity, with substituent-dependent potency. For instance, electron-withdrawing aryl groups enhance antiviral efficacy . The target compound’s bioactivity remains unexplored but could be hypothesized based on structural parallels.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with a stepwise approach:
Core scaffold formation : Use cyclocondensation of pyridyl-thioamide precursors with tetrahydrofuran-derived aldehydes under acidic conditions (e.g., acetic acid) to form the isothiazolo[4,5-d]pyrimidine core .
Substituent introduction : Employ nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for pyridyl groups) to attach the tetrahydrofuranmethyl moiety .
Optimization : Apply statistical experimental design (e.g., factorial or response surface methodology) to test variables like temperature, solvent polarity, and catalyst loading. Use HPLC to monitor purity and yield at each stage .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural confirmation : Use -NMR and -NMR to verify substituent positions and ring connectivity. For example, the pyridyl proton signals typically appear at δ 8.2–8.8 ppm .
- Purity assessment : High-resolution mass spectrometry (HRMS) ensures exact mass matching, while IR spectroscopy confirms functional groups (e.g., C=O stretching at ~1680 cm) .
- Crystallinity : X-ray diffraction (if crystals form) or powder XRD to assess polymorphism .
Q. What are the critical parameters for scaling up synthesis from milligram to gram scales?
- Methodological Answer :
- Reaction kinetics : Evaluate exothermicity and mixing efficiency using microreactors or flow chemistry systems to avoid byproducts .
- Solvent selection : Replace low-boiling solvents (e.g., THF) with alternatives like 2-MeTHF or cyclopentyl methyl ether for safer distillation .
- Workup optimization : Use centrifugal partition chromatography (CPC) for large-scale purification instead of column chromatography .
Advanced Research Questions
Q. How can computational methods predict reaction pathways and intermediate stability in synthesis?
- Methodological Answer :
- Quantum chemical modeling : Use density functional theory (DFT, e.g., B3LYP/6-311+G(d,p)) to calculate transition-state energies for cyclization steps. Compare activation barriers to identify kinetically favorable pathways .
- Molecular dynamics (MD) : Simulate solvent effects on intermediate stability (e.g., tetrahydrofuran’s role in stabilizing charged intermediates) .
- Machine learning : Train models on similar heterocyclic syntheses to predict optimal reaction conditions .
Q. What strategies resolve contradictions in biological activity data across studies of isothiazolopyrimidine-diones?
- Methodological Answer :
- Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL) and apply multivariate regression to identify confounding variables (e.g., assay type, cell line variability) .
- Structure-activity landscape analysis (SALA) : Map activity cliffs by comparing substituent effects (e.g., tetrahydrofuran vs. pyran) on bioactivity .
- Orthogonal assays : Validate conflicting results using SPR (surface plasmon resonance) for binding affinity and live-cell imaging for functional activity .
Q. How do modifications to the tetrahydrofuran and pyridyl groups impact physicochemical properties and binding interactions?
- Methodological Answer :
- LogP calculations : Use MarvinSketch or ACD/Labs to predict how substituents alter lipophilicity. For example, replacing tetrahydrofuran with a pyran ring increases LogP by ~0.5 units .
- Molecular docking : Perform ensemble docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) to assess steric clashes or hydrogen-bonding changes .
- Thermodynamic solubility : Measure solubility in biorelevant media (FaSSIF/FeSSIF) and correlate with substituent polarity .
Q. How can in silico modeling predict pharmacokinetic properties for lead optimization?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ADMET Predictor to estimate permeability (e.g., Blood-Brain Barrier score), metabolic stability (CYP450 inhibition), and toxicity (hERG liability) .
- Free-energy perturbation (FEP) : Quantify binding energy differences between analogs to prioritize compounds with improved target affinity .
- Physiologically based pharmacokinetic (PBPK) modeling : Simulate plasma concentration-time profiles to guide dosing regimens in preclinical studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
